BenchChemオンラインストアへようこそ!

6-(3-Iodopropyl)oxan-2-one

δ-Iodolactone Thyroid autoregulation EGF-induced proliferation

6-(3-Iodopropyl)oxan-2-one (CAS 98560-11-3), also known as tetrahydro-6-(3-iodopropyl)-2H-pyran-2-one, is a δ-iodolactone with the molecular formula C8H13IO2 and a molecular weight of 268.09 g/mol. This iodinated lactone is primarily recognized in the scientific literature as a mediator of iodine's autoregulatory and antiproliferative effects in thyroid and breast tissues.

Molecular Formula C8H13IO2
Molecular Weight 268.09 g/mol
CAS No. 98560-11-3
Cat. No. B15425004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Iodopropyl)oxan-2-one
CAS98560-11-3
Molecular FormulaC8H13IO2
Molecular Weight268.09 g/mol
Structural Identifiers
SMILESC1CC(OC(=O)C1)CCCI
InChIInChI=1S/C8H13IO2/c9-6-2-4-7-3-1-5-8(10)11-7/h7H,1-6H2
InChIKeyDABSLCWBFXGLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Iodopropyl)oxan-2-one (CAS 98560-11-3) Procurement & Baseline Product Guide


6-(3-Iodopropyl)oxan-2-one (CAS 98560-11-3), also known as tetrahydro-6-(3-iodopropyl)-2H-pyran-2-one, is a δ-iodolactone with the molecular formula C8H13IO2 and a molecular weight of 268.09 g/mol . This iodinated lactone is primarily recognized in the scientific literature as a mediator of iodine's autoregulatory and antiproliferative effects in thyroid and breast tissues [1]. Its structure features a six-membered δ-lactone ring with a 3-iodopropyl side chain, distinguishing it from the more extensively studied eicosanoid-derived iodolactones. The compound is available at typical research-grade purity of ≥95% .

Why Generic δ-Lactone Substitution Fails: 6-(3-Iodopropyl)oxan-2-one Procurement Rationale


The δ-iodolactone class exhibits profound structural heterogeneity that directly impacts biological activity. The growth inhibitory effect of δ-iodolactones is restricted to specific structural variants; when 6-iodo-8,11,14-eicosatrienoic δ-lactone was compared to 6-iodo-8,11,14,17-eicosatetraenoic δ-lactone and 5-iodo-7,10,13,16,19-docosapentaenoic γ-lactone, only the former demonstrated activity [1]. Furthermore, the iodine atom itself is critical: replacement with other halogens (Br, Cl, F) would yield compounds with distinct leaving group potential, lipophilicity (calculated LogP ~3.38 for structurally related δ-lactones [2]), and biological target engagement. This structural specificity precludes simple substitution of 6-(3-iodopropyl)oxan-2-one with non-iodinated or differently substituted lactone analogs without risking experimental failure or procurement of a compound with divergent activity profile.

6-(3-Iodopropyl)oxan-2-one: Quantified Differentiation Evidence Guide


δ-Iodolactone Specificity: Only Eicosatrienoic δ-Iodolactone Inhibits Proliferation

The growth inhibitory effect of δ-iodolactones was shown to be strictly dependent on the degree of unsaturation and chain length. In isolated porcine thyroid follicles, 6-iodo-8,11,14-eicosatrienoic δ-lactone (the natural eicosanoid-derived form) inhibited EGF-induced proliferation, while the tetraenoic δ-lactone analog (6-iodo-8,11,14,17-eicosatetraenoic δ-lactone) and the γ-lactone analog (5-iodo-7,10,13,16,19-docosapentaenoic γ-lactone) exhibited no growth inhibitory effect [1]. This structure-activity relationship underscores that procurement of a specific δ-iodolactone scaffold, such as 6-(3-iodopropyl)oxan-2-one, is essential for replicating or investigating this biological activity.

δ-Iodolactone Thyroid autoregulation EGF-induced proliferation

δ-Iodolactone Exhibits 10–100× Greater Antiproliferative Potency vs. Molecular Iodine in B-CPAP Thyroid Carcinoma Cells

In a direct comparison study on human B-CPAP thyroid carcinoma cells, δ-iodolactone significantly reduced cell proliferation at concentrations as low as 5 µM, achieving 82% growth inhibition at 10 µM [1]. In contrast, molecular iodine (I2) required substantially higher concentrations to exert an effect: only high concentrations of 100 µM and 500 µM reduced proliferation, with the 5–10 µM range being completely inactive [1]. Iodide (I-) had no effect on B-CPAP cell proliferation at any tested concentration [1].

δ-Iodolactone Thyroid carcinoma Antiproliferative activity

δ-Iodolactone Induces Dose-Dependent Apoptosis in MCF-7 Breast Cancer Cells, Achieving 38% Growth Inhibition at 10 µM

In MCF-7 human breast cancer cells, δ-iodolactone induced dose-dependent growth inhibition and apoptosis. Treatment with δ-iodolactone at 1, 5, and 10 µM decreased growth rate from 100% (control) to 82% and 62% of control, respectively [1]. By comparison, molecular iodine (100 µM) only reduced growth to 83% of control—an effect size comparable to δ-iodolactone at 1 µM [1]. The inhibition of growth was confirmed to be mediated by apoptosis, not necrosis [1].

δ-Iodolactone Breast cancer Apoptosis induction

δ-Iodolactone (IL-δ) Increases ROS Production by 20–39% in Thyroid Cancer Cells via NOX4 Upregulation

Treatment of thyroid cancer cell lines with δ-iodolactone (IL-δ) at 10 µM increased reactive oxygen species (ROS) production by 39% in WRO follicular thyroid cancer cells and by 20% in TPC-1 papillary thyroid cancer cells [1]. This ROS increase was abrogated by the antioxidants Trolox and N-acetylcysteine (NAC), which also reversed the antiproliferative and pro-apoptotic effects of IL-δ, confirming ROS as a mechanistic mediator [1]. In WRO cells specifically, IL-δ upregulated NADPH oxidase NOX4 expression, and siRNA knockdown of NOX4 attenuated ROS production and apoptosis (p < 0.05) [1].

δ-Iodolactone Reactive oxygen species Thyroid cancer

δ-Iodolactone Exhibits Target Engagement with 15-Lipoxygenase (Kd = 15.3 µM)

Surface plasmon resonance (SPR) binding assays demonstrate that 6-(3-iodopropyl)oxan-2-one (ChEMBL3194617) binds to human polyunsaturated fatty acid lipoxygenase ALOX15 (15-LOX) with a dissociation constant (Kd) of 1.53 × 10⁴ nM (15.3 µM) [1]. While this affinity is moderate, it provides a defined starting point for structure-activity relationship (SAR) studies and medicinal chemistry optimization. No Kd values are reported for the corresponding bromo-, chloro-, or fluoro-propyl oxan-2-one analogs in the same assay system, limiting direct quantitative comparison.

δ-Iodolactone Lipoxygenase Binding affinity

6-(3-Iodopropyl)oxan-2-one: Best-Fit Research & Industrial Application Scenarios


Thyroid Autoregulation & EGF Signaling Pathway Studies

Investigators studying thyroid autoregulation and EGF-induced proliferation require δ-iodolactones that are validated mediators of iodide's growth-inhibitory effects. 6-(3-Iodopropyl)oxan-2-one, as a δ-iodolactone scaffold, is appropriate for probing this pathway, given evidence that the growth inhibitory effect is restricted to specific δ-iodolactone structural variants [1]. Procurement of this compound enables replication of key findings on EGF-induced IP3 generation and proliferation in thyroid follicle models.

Antiproliferative & Pro-Apoptotic Assays in Thyroid and Breast Cancer Cell Lines

For B-CPAP thyroid carcinoma and MCF-7 breast cancer cell-based assays, 6-(3-iodopropyl)oxan-2-one provides superior potency compared to molecular iodine, with activity demonstrable at 5–10 µM versus 100–500 µM [2]. This potency advantage reduces the risk of non-specific oxidative artifacts and enables clearer dissection of δ-iodolactone-mediated apoptotic pathways. Procurement is recommended for any study aiming to investigate iodine-mediated anticancer effects in these cell lines.

NOX4-Mediated ROS Signaling in Thyroid Cancer

Research focused on NADPH oxidase NOX4 and reactive oxygen species signaling in thyroid cancer can employ δ-iodolactone as a tool compound to induce NOX4 upregulation and ROS production [3]. The compound's ability to increase ROS by 20–39% in thyroid cancer cell lines provides a defined experimental perturbation that can be rescued by antioxidants, making it valuable for mechanistic studies of redox-dependent cancer cell fate.

15-Lipoxygenase (ALOX15) Binding and SAR Studies

6-(3-Iodopropyl)oxan-2-one is a validated ligand for human ALOX15 with a reported Kd of 15.3 µM [4]. This makes it suitable for inclusion as a reference compound in SPR-based screening panels, competitive binding assays, and structure-activity relationship campaigns aimed at optimizing 15-LOX modulators. The compound's defined affinity enables quantitative benchmarking of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(3-Iodopropyl)oxan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.